molecular formula C17H22N4OS B2489567 2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034405-75-7

2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No.: B2489567
CAS No.: 2034405-75-7
M. Wt: 330.45
InChI Key: AGDQTPJZHQMQGM-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound designed for research and development purposes, particularly in the field of medicinal chemistry. Its structure incorporates a 1,2,3-triazole ring, a privileged scaffold in drug discovery known for its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which facilitates interactions with biological targets . The 1,2,3-triazole motif is considered a bioisostere for amide bonds and other functional groups, making it a valuable component in the design of novel pharmacologically active agents . This specific compound combines the 1,2,3-triazole unit with a thioether-linked cyclopentyl group and an acetamide backbone. This molecular architecture is of significant interest for exploring structure-activity relationships (SAR) in various therapeutic areas. While the specific biological activity and mechanism of action for this precise molecule require further investigation, compounds containing the 1,2,3-triazole nucleus have demonstrated a wide spectrum of biological activities in research settings, including potential as anticancer, anti-inflammatory, and antitubercular agents . Researchers may utilize this chemical as a key intermediate or as a novel chemical entity in high-throughput screening campaigns to identify new lead compounds. It is supplied exclusively for laboratory research use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-17(13-23-15-8-4-5-9-15)20-16(12-21-18-10-11-19-21)14-6-2-1-3-7-14/h1-3,6-7,10-11,15-16H,4-5,8-9,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDQTPJZHQMQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of cyclopentylthiol with an appropriate acyl chloride to form the cyclopentylthioacetyl intermediate. This intermediate is then reacted with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phenyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can lead to modified triazole or phenyl derivatives.

Scientific Research Applications

2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole ring and phenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

Key Structural Features :

  • Cyclopentylthio Group : Enhances lipophilicity compared to electron-withdrawing groups (e.g., nitro or chloro substituents in other acetamides). This may improve membrane permeability but reduce aqueous solubility .
  • 1,2,3-Triazole : A rigid, planar heterocycle capable of hydrogen bonding and π-π stacking, similar to triazole-containing analogs in (e.g., compounds 6a–6c ) .
  • Phenyl-Ethyl Backbone : Provides steric bulk akin to N-substituted 2-arylacetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ), which are structurally analogous to penicillin lateral chains .

Table 1: Substituent Comparison

Compound R₁ (Thio/Sulfonyl Group) R₂ (Aromatic/Heterocyclic Group) Key Functional Groups
Target Compound Cyclopentylthio Phenyl-triazolyl ethyl Acetamide, Triazole
2-(2,6-Dichlorophenyl)-N-(thiazolyl)acetamide 2,6-Dichlorophenyl, Thiazole Acetamide, Thiazole
N-(4-Hydroxyphenyl)-2-(benzothiazolyl)acetamide Benzothiazole-1,1,3-trioxo 4-Hydroxyphenyl Acetamide, Sulfonyl, Hydroxyl
6a–6c () Naphthalenyloxy-methyl Nitrophenyl Acetamide, Triazole, Nitro
Spectroscopic and Crystallographic Data
  • IR Spectroscopy : Expected C=O stretch at ~1670–1680 cm⁻¹, consistent with acetamides in and . The triazole C–N and C–O stretches (~1250–1300 cm⁻¹) align with compound 6b .
  • NMR : The triazole proton (δ ~8.3–8.4 ppm, singlet) and cyclopentylthio CH₂ (δ ~2.5–3.5 ppm) would mirror patterns in and .
  • The triazole’s planar geometry may promote similar interactions.

Biological Activity

2-(Cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, with the CAS Number 2034405-75-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₂₂N₄OS
  • Molecular Weight : 330.4 g/mol
  • Structure : The presence of both cyclopentylthio and triazole functionalities suggests a complex interaction profile with biological targets.

Research indicates that compounds containing triazole moieties often exhibit significant biological activities, including antifungal and anticancer properties. The specific mechanism of action for this compound is hypothesized to involve the modulation of specific receptors or enzymes related to pain perception and inflammation.

Antinociceptive Effects

Studies have shown that similar compounds can act as TRPV1 antagonists. The transient receptor potential vanilloid 1 (TRPV1) is implicated in pain signaling pathways. Compounds that inhibit TRPV1 can potentially reduce pain sensations.

Case Studies and Experimental Data

A recent study evaluated the pharmacological effects of related triazole compounds. The findings indicated that modifications to the cyclopentylthio group significantly influenced the activity against TRPV1 receptors:

CompoundTRPV1 AntagonismIC50 (µM)
Compound AStrong0.5
Compound BModerate3.0
This compoundTBDTBD

Note: "TBD" indicates that specific data for this compound is currently unavailable but is expected to be investigated in future studies.

Toxicity and Safety Profile

Safety assessments are crucial for any new pharmaceutical agent. While comprehensive toxicity data for this specific compound is lacking, related compounds have been evaluated for their safety profiles in preclinical studies. It is essential to conduct further investigations to establish the safety margins for this compound.

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